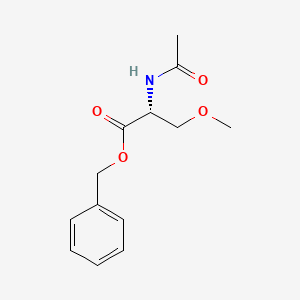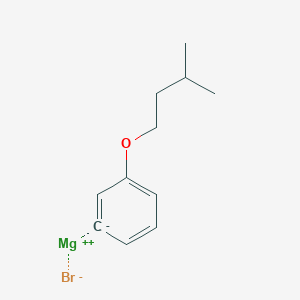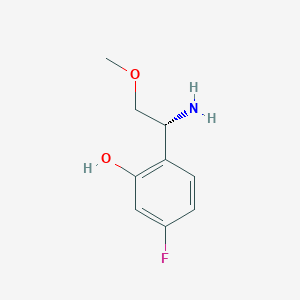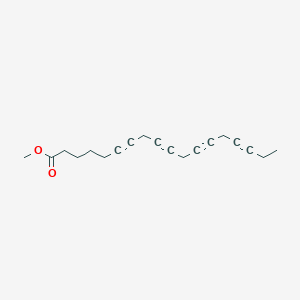
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester is a synthetic compound with the molecular formula C19H22O2 It is characterized by the presence of multiple triple bonds in its carbon chain, making it a polyunsaturated fatty acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester typically involves the esterification of 6,9,12,15-Octadecatetraynoic Acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of partially or fully saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Partially or fully saturated esters.
Substitution: Amino or thio-substituted esters.
Applications De Recherche Scientifique
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9,12,15-Octadecatrienoate:
Methyl 6,9,12-Octadecatrienoate: This compound has three triple bonds and is structurally similar but lacks one triple bond compared to Methyl 6,9,12,15-Octadecatetraynoic Acid Ester.
Uniqueness
This compound is unique due to its four triple bonds, which confer distinct chemical reactivity and potential biological activities. Its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C19H22O2 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
methyl octadeca-6,9,12,15-tetraynoate |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6,9,12,15-18H2,1-2H3 |
Clé InChI |
NBJVZGGXGPFCOO-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC#CCC#CCC#CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)

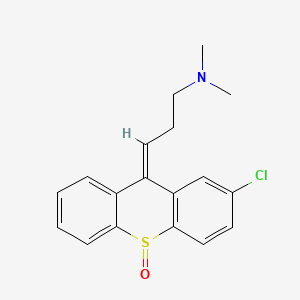
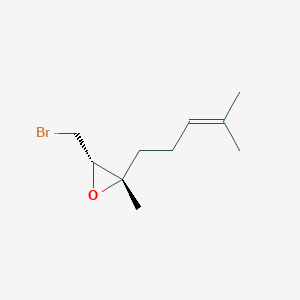
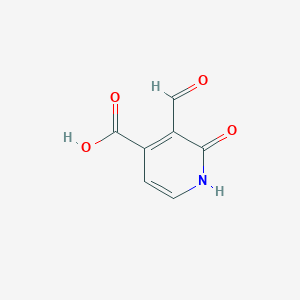
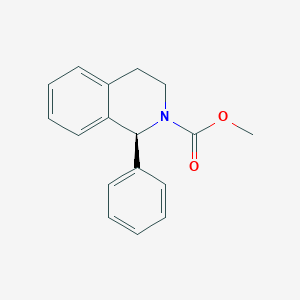
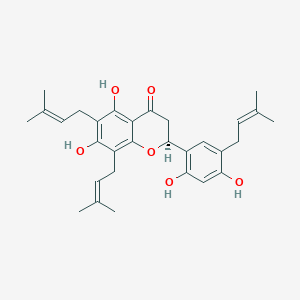
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
